Tradipitant's Antagonism of the NK1 Receptor: A Technical Guide
Tradipitant's Antagonism of the NK1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tradipitant (VLY-686) is a potent and selective, orally available small molecule antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in a wide array of physiological processes, including nausea, vomiting, pain, and inflammation. By competitively blocking the binding of Substance P, Tradipitant modulates these downstream signaling pathways. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of Tradipitant, with a focus on its NK1 receptor antagonist activity. Detailed experimental protocols for key in vitro assays are provided, along with a summary of available quantitative data from clinical trials in various indications.
Introduction
The tachykinin family of neuropeptides, which includes Substance P, neurokinin A, and neurokinin B, exerts its biological effects through interaction with three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. Substance P displays the highest affinity for the NK1 receptor. The Substance P/NK1 receptor system is widely distributed throughout the central and peripheral nervous systems and is involved in the pathophysiology of numerous disorders, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), gastroparesis, atopic dermatitis, and motion sickness.[1][2][3]
Tradipitant has been investigated in multiple clinical trials for its therapeutic potential in several of these conditions. This document serves as a technical resource, consolidating the available data on Tradipitant's interaction with the NK1 receptor and its clinical effects.
Mechanism of Action
Tradipitant functions as a competitive antagonist at the NK1 receptor. By occupying the receptor's binding site, it prevents the endogenous ligand, Substance P, from initiating the downstream signaling cascade.[2] This blockade mitigates the physiological responses mediated by the Substance P/NK1 pathway, such as the induction of emesis, transmission of nociceptive signals, and promotion of neurogenic inflammation.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a Gq-coupled GPCR, triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators.
Preclinical Pharmacology
While specific quantitative data on the binding affinity (Ki) and selectivity of Tradipitant for the human NK1 receptor are not extensively available in the public domain, it has been consistently described as a "highly selective" antagonist.[4] Preclinical studies have demonstrated its ability to achieve high receptor occupancy in the brain. For instance, a steady-state dosing of 100 mg daily has been shown to result in 93 ± 4% receptor occupancy in the human frontal cortex.[4]
Data Presentation
Due to the limited availability of specific preclinical binding and functional data in publicly accessible literature, a comprehensive quantitative table cannot be constructed at this time. It is recommended to consult non-public regulatory filings or direct communications with the manufacturer for detailed preclinical pharmacological data.
Clinical Pharmacology
Tradipitant has been evaluated in numerous clinical trials across a range of indications, demonstrating its potential to alleviate symptoms associated with conditions driven by Substance P-mediated pathways.
Data Presentation
The following tables summarize the key quantitative outcomes from clinical trials of Tradipitant.
Table 1: Tradipitant in Gastroparesis
| Clinical Trial Phase | Primary Endpoint | Tradipitant (85 mg BID) | Placebo | p-value | Reference |
| Phase II | Change in Nausea Score (0-5 scale) from baseline at 4 weeks | -1.25 | -0.73 | 0.0099 | [5][6] |
| Phase II | Nausea-Free Days | 28.8% increase | 15.0% increase | 0.016 | [5][6] |
| Phase II | Improvement in Total GCSI Score | -0.96 | -0.58 | 0.022 | [5] |
| Phase III | Change in Nausea Severity from baseline at 12 weeks | Not statistically significant vs. placebo | Not statistically significant vs. placebo | 0.741 | [7] |
Table 2: Tradipitant in Motion Sickness
| Clinical Trial Phase | Primary Endpoint | Tradipitant (170 mg) | Tradipitant (85 mg) | Placebo | p-value | Reference |
| Phase III (Motion Syros) | % Vomiting | 18.3% | 19.5% | 44.3% | <0.0001 for both doses | [8][9] |
| Phase II (Motion Sifnos) | % Vomiting | 17.5% | - | 39.7% | 0.0039 | [2] |
| Phase II (Motion Sifnos, Rough Seas) | % Vomiting | 15.8% | - | 72.2% | 0.0009 | [2] |
| Phase III (Motion Serifos) | % Vomiting | Reduced risk by >70% vs. placebo | Reduced risk by >50% vs. placebo | - | Not specified | [10] |
| Phase III (Motion Serifos) | % Severe Nausea and Vomiting | 13.3% | 13.3% | 33% | Not specified | [10] |
Table 3: Tradipitant in Atopic Dermatitis
| Clinical Trial Phase | Population | Primary Endpoint | Tradipitant (85 mg BID) | Placebo | p-value | Reference |
| Phase III (EPIONE) | Overall (Mild to Severe) | Reduction in Pruritus (WI-NRS) | Numerical benefit, not statistically significant | - | 0.567 | [1] |
| Phase III (EPIONE) | Mild AD | Reduction in Pruritus (WI-NRS) | -1.6 | - | 0.015 | [1] |
| Phase III (EPIONE) | Mild AD | Responder Rate (>4 point improvement in WI-NRS) | 72.5% | 33.3% | Not specified | [11] |
| Phase II | - | Improvement in Worst Itch VAS | Statistically significant improvement | - | 0.019 | [12][13] |
| Phase II | - | Improvement in Total SCORAD | Statistically significant improvement | - | 0.008 | [12][13] |
| Phase II | - | Improvement in Objective SCORAD | Statistically significant improvement | - | 0.005 | [12][13] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used in the characterization of NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.
References
- 1. The Efficacy of Tradipitant in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of tradipitant, a selective NK1 antagonist, on response to oxycodone in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. The Neurokinin 1 Receptor Antagonist, Ezlopitant, Reduces Appetitive Responding for Sucrose and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tradipitant Clinical Development [gastro.vandapharma.com]
- 10. Efficacy and Safety of Tradipitant in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vanda Pharmaceuticals Accepts FDA Opportunity for a Hearing on New Drug Application for Tradipitant in Gastroparesis [prnewswire.com]
- 12. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. vandapharmaceuticalsinc.gcs-web.com [vandapharmaceuticalsinc.gcs-web.com]
